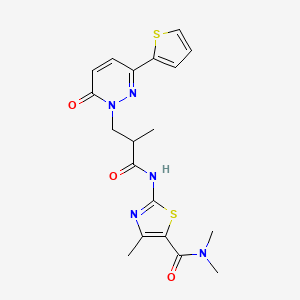

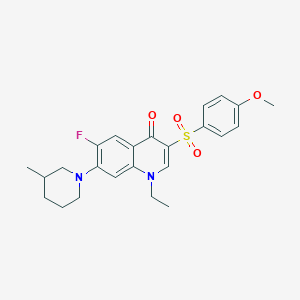

![molecular formula C9H7N3O2S B2397770 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide CAS No. 303995-01-9](/img/structure/B2397770.png)

2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide” is a chemical compound with the molecular formula C9H7N3O2S . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes compounds like “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyano group (-CN), a hydroxyimino group (-N=OH), a methyl group (-CH3), an acrylamide group (C=O-NH2), and a thiophene ring (C4H3S) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Industrial and Agricultural Applications

2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide, as a derivative of acrylamide, has various industrial and agricultural applications. It is utilized in the synthesis of polyacrylamide, which has wide applications as a soil conditioner, in wastewater treatment, and in industries such as cosmetics, paper, and textiles. The compound is also used in the laboratory as a solid support for protein separation by electrophoresis (Friedman, 2003).

Environmental and Food Safety

Studies have focused on the occurrence of acrylamide in food, its formation mechanisms, and how to control its levels. The research delves into the chemistry, agricultural practices, and toxicology to assess potential health risks. Efforts to understand the formation of acrylamide in foods, particularly during high-temperature processing, are significant. The aim is to mitigate its presence while maintaining the food's organoleptic properties (Taeymans et al., 2004).

Health Effects and Toxicology

Extensive research has been conducted on the health effects of acrylamide. The neurotoxic, reproductive toxic, and carcinogenic potentials of acrylamide have been documented. The substance is known to cause central-peripheral axonopathies characterized by axon swelling and degeneration. Insights into the mechanisms of toxicity, especially how acrylamide affects nerve cells and cellular components, are critical. This understanding could guide the development of intervention strategies to mitigate the toxicity of compounds like this compound (LoPachin & Gavin, 2015).

Analytical and Detection Techniques

There's significant interest in developing sensitive, rapid, and reliable methods for detecting acrylamide levels in various settings, due to its potential health risks. Techniques range from biosensors to advanced chromatographic methods, aiming for high sensitivity, simplicity, and the ability to perform real-time detection. These methods are crucial in ensuring environmental safety and compliance with health regulations (Pundir, Yadav, & Chhillar, 2019).

Coordination Chemistry

The coordination chemistry of acrylamide, and by extension its derivatives, is also a significant area of research. Understanding how acrylamide coordinates with various transition metals provides insights into its reactivity and potential roles in biological systems. This knowledge is essential for elucidating the mechanisms of acrylamide's metabolism and its health effects (Girma et al., 2005).

Mechanism of Action

Target of Action

Similar compounds, such as cyanoacetamide-n-derivatives, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It can be inferred from similar compounds that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Similar compounds are known to be involved in the synthesis of various organic heterocycles .

Result of Action

Similar compounds have been reported to have diverse biological activities, drawing the attention of biochemists .

properties

IUPAC Name |

(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-5-7(9(13)11-6-12-14)4-8-2-1-3-15-8/h1-4,6,14H,(H,11,12,13)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNPREHKHVOHRD-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)NC=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)

![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)

![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![1-(3-benzyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2397706.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)